molecular formula C15H16N2O4S B2384131 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2034549-29-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Cat. No. B2384131
CAS RN: 2034549-29-4
M. Wt: 320.36
InChI Key: REHFSAFZMXTDGY-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) on flexible urea derivatives, including 1-(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, highlights their potential as acetylcholinesterase inhibitors. These compounds, with a focus on the length and flexibility of the linker between pharmacophoric units, exhibit high inhibitory activities. This research suggests the utility of such compounds in therapeutic contexts like Alzheimer's disease, where acetylcholinesterase inhibition is beneficial (Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

Thalluri et al. (2014) demonstrated the synthesis of ureas, including the type , from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method, notable for its efficiency and lack of racemization, underscores the broader applicability of urea compounds in various chemical syntheses (Thalluri et al., 2014).

Benzoxazoline-2-Thione Derivatives

Davidkov and Simov (1981) researched the reactivity of benzoxazoline-2-thione derivatives with amines, resulting in hydroxyphenylthioureas. This process, involving trisubstituted thioureas, suggests a role for such compounds in the development of pharmaceuticals, given their specific chemical interactions and electron-acceptor properties (Davidkov & Simov, 1981).

ROCK Inhibitors for Cancer Therapy

Pireddu et al. (2012) identified 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, which bear structural similarities to the compound , as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2). Their research demonstrates the potential of such compounds in cancer therapy, particularly in inhibiting ROCK in human lung cancer cells (Pireddu et al., 2012).

Antioxidant Properties

A study by Abd-Almonuim et al. (2020) on a coumarin-substituted heterocyclic compound, which includes similar structural features to the urea compound , showcased its high antioxidant activity. This highlights the potential use of such compounds in addressing oxidative stress-related disorders (Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-12(10-4-6-22-8-10)3-5-16-15(19)17-11-1-2-13-14(7-11)21-9-20-13/h1-2,4,6-8,12,18H,3,5,9H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHFSAFZMXTDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

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